molecular formula C10H16N2O3S B2944091 N-(4-Sulfamoylcyclohexyl)but-2-ynamide CAS No. 2411300-40-6

N-(4-Sulfamoylcyclohexyl)but-2-ynamide

Cat. No.: B2944091
CAS No.: 2411300-40-6
M. Wt: 244.31
InChI Key: PLOQBCGMADJMLI-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylcyclohexyl)but-2-ynamide is a synthetic organic compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . It features a sulfamoyl group, a key structural motif found in a diverse family of pharmacologically active compounds, including several clinically used drugs and natural products . This compound contains a but-2-ynamide moiety, incorporating an alkyne functional group that provides a versatile handle for further chemical modification via click chemistry, making it a valuable building block in medicinal chemistry and drug discovery research . The presence of the sulfamoyl group (R-SO2-NR2) is of significant interest, as this motif is known to exhibit unique chemical properties due to the features of the sulfur heteroatom, which can occupy various oxidation states and coordination numbers . Sulfonamide-containing compounds are frequently explored in biochemical research for their potential to interact with biological targets such as enzymes and receptors . The compound is offered with a minimum purity of 95% and is intended for non-human research applications only . It is not approved for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this product in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-sulfamoylcyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h8-9H,4-7H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQBCGMADJMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sulfamoylcyclohexyl)but-2-ynamide typically involves the reaction of a sulfonamide with an appropriate alkyne precursor under controlled conditions. One common method includes the use of a base to deprotonate the sulfonamide, followed by the addition of the alkyne to form the ynamide. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfamoylcyclohexyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced alkenes or alkanes, and substituted ynamides with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-(4-Sulfamoylcyclohexyl)but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Sulfamoylcyclohexyl)but-2-ynamide exerts its effects involves the activation of its triple bond, which can undergo various chemical transformations. The electron-withdrawing sulfonamide group enhances the reactivity of the triple bond, allowing it to participate in a range of reactions. Molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Functional Groups Reference
N-(4-Sulfamoylcyclohexyl)but-2-ynamide Cyclohexyl 4-Sulfamoyl But-2-ynamide, sulfonamide Target
N-cyclohexyl-2-(2-oxoazetidin-1-yl)-2-(pyridin-3-yl)acetamide (7b) Cyclohexyl Pyridin-3-yl, azetidinone Acetamide, azetidinone
(E)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)but-2-enamide (8a) Aromatic/amide hybrid tert-Butyl, pyridin-3-yl But-2-enamide, tert-butyl
N-(4-((3-Bromo-4-fluoro-phenyl)amino)-7-methoxyquinazolin-6-yl)-2-butynamide (1) Quinazoline Bromo, fluoro, methoxy But-2-ynamide, aryl amino
Patent compounds (e.g., N-(4-(3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide) Quinoline Cyano, tetrahydrofuran-3-yloxy But-2-ynamide, dimethylamino

Key Observations :

  • Substituent Impact: The sulfamoyl group (SO₂NH₂) is more polar than tert-butyl () or dimethylamino (), which may improve solubility and target engagement via hydrogen bonding .
  • Butynamide Group : The but-2-ynamide moiety is shared across all compounds, suggesting its role in covalent inhibition or electron-deficient interactions, as seen in anti-ZIKV compounds .
Electronic and Reactivity Profiles

highlights the electronic properties of but-2-ynamide-containing anti-ZIKV compounds using density functional theory (DFT):

  • HOMO-LUMO Gaps : Small gaps (indicative of high reactivity) were observed for quinazoline-based butynamides (1.5–2.0 eV), facilitating charge transfer and covalent bonding .
  • MEP Analysis: Intramolecular charge transfer was pronounced in butynamides, with electron-rich regions near the alkyne and electron-deficient zones near sulfonamide/aryl groups .

Comparison with Target Compound :

  • The sulfamoyl group in the target compound may further polarize electron distribution, enhancing interactions with enzymatic active sites compared to non-polar substituents (e.g., tert-butyl in 8a) .

Implications for Target Compound :

  • The sulfamoyl group’s hydrogen-bonding capacity may improve specificity for viral or bacterial targets compared to halogenated aryl groups () or hydrophobic substituents () .

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